molecular formula C17H34N4O10 B1201364 利博霉素 CAS No. 25546-65-0

利博霉素

货号: B1201364
CAS 编号: 25546-65-0
分子量: 454.5 g/mol
InChI 键: NSKGQURZWSPSBC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Minimum Inhibitory Concentration (MIC)

Ribostamycin exhibits varying degrees of effectiveness against different bacterial strains. The minimum inhibitory concentration (MIC) is a critical measure used to evaluate the potency of antibiotics. Recent studies have reported the following MIC values for ribostamycin:

Bacterial Strain MIC (μM)
Escherichia coli (various strains)0.9 – 29.0
Haemophilus influenzae0.5
Staphylococcus aureus57.9 – 115.8
Pseudomonas aeruginosa>115.8
Enterococcus faecalis>115.8

These values indicate that ribostamycin is particularly effective against certain strains of E. coli and H. influenzae, while showing limited efficacy against resistant strains like Staphylococcus aureus and Pseudomonas aeruginosa .

Combination Therapy

Recent research has demonstrated that the efficacy of ribostamycin can be significantly enhanced when used in combination with ethylenediaminetetraacetic acid (EDTA). This combination therapy resulted in an eight-fold improvement in MIC values against resistant bacterial strains, suggesting that EDTA may serve as a valuable adjuvant to increase the clinical utility of ribostamycin .

Gastrointestinal Infections

Ribostamycin has shown promise in treating gastrointestinal infections caused by various pathogens, particularly those linked to foodborne illnesses. The Centers for Disease Control and Prevention reports that infections caused by E. coli are a significant public health concern, with ribostamycin demonstrating effective antibacterial activity against several strains associated with these infections . Its low absorption from the gastrointestinal tract minimizes systemic side effects, making it an attractive option for localized treatment .

Resistance Management

The growing concern over antibiotic resistance necessitates the exploration of alternative therapies. Ribostamycin's unique mechanism of action and its effectiveness against certain resistant strains make it a candidate for further investigation in managing infections caused by multidrug-resistant bacteria .

Nephrotoxicity Evaluation

One significant advantage of ribostamycin is its low nephrotoxicity compared to other aminoglycosides. In vitro studies have indicated that ribostamycin exhibits minimal toxicity towards kidney cells, with an IC50 greater than 100 mM . This characteristic enhances its appeal as a therapeutic agent, particularly for patients who may be at risk for renal complications.

Research on Biosynthesis

Understanding the biosynthesis of ribostamycin can aid in developing new derivatives with improved efficacy and reduced resistance profiles. Current research focuses on elucidating the pathways involved in its synthesis, which may lead to novel antibiotic formulations .

作用机制

Target of Action

Ribostamycin primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell . Ribostamycin also interacts with other targets such as Protein disulfide-isomerase in humans, 30S ribosomal protein S12 in Escherichia coli, and Aminoglycoside N (6’)-acetyltransferase type 1 in Salmonella enteritidis .

Mode of Action

Ribostamycin, like other aminoglycosides, binds to the bacterial 30S ribosomal subunit . This binding inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site and causes misreading of mRNA . As a result, the bacterium becomes unable to synthesize proteins vital to its growth .

Biochemical Pathways

It is thought to be produced via the paromamine to neamine pathway, as shown in analogous pathways of butirosin and neomycin biosynthesis . A detailed understanding of the complete biosynthetic pathway of aminoglycosides and their biosynthetic enzymes will allow us to generate more robust antibiotic agents .

Pharmacokinetics

A study on pediatric patients showed that the absorption rate constant (k a), elimination rate constant (k e), time to peak serum concentration (t max), elimination half-life (t ½), apparent volume of distribution (vd/f), total body clearance (cl) and area under the serum concentration-time curve (auc) were significantly different in infants under 6 months from those in children over 3 years . The absorption of ribostamycin in infants was more rapid than that in children, but elimination was slower .

Result of Action

The binding of Ribostamycin to the bacterial 30S ribosomal subunit leads to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading . This leaves the bacterium unable to synthesize proteins vital to its growth . The minimum inhibitory concentration (MIC) of ribostamycin against three different Escherichia coli strains is in the range of 0.9–7.2 μM and against a strain of Haemophilus influenzae is 0.5 μM .

Action Environment

Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . These factors include human misuse of antibiotics . .

生化分析

Biochemical Properties

Ribostamycin plays a crucial role in inhibiting bacterial protein synthesis. It binds to the bacterial 30S ribosomal subunit, preventing the translocation of peptidyl-tRNA from the A-site to the P-site and causing misreading of mRNA . This interaction leaves the bacterium unable to synthesize essential proteins, ultimately leading to its death. Ribostamycin interacts with various enzymes and proteins, including aminoglycoside N(6’)-acetyltransferase type 1 and aminoglycoside 2’-N-acetyltransferase, which are involved in resistance mechanisms .

Cellular Effects

Ribostamycin exerts significant effects on bacterial cells by disrupting protein synthesis. This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The antibiotic’s interference with protein synthesis leads to the accumulation of defective proteins, which can trigger stress responses and ultimately result in cell death .

Molecular Mechanism

At the molecular level, ribostamycin binds to the bacterial 30S ribosomal subunit, inhibiting the translocation of peptidyl-tRNA and causing misreading of mRNA . This binding interaction prevents the bacterium from synthesizing vital proteins, leading to its inability to grow and reproduce. Additionally, ribostamycin can be modified by bacterial enzymes through phosphorylation, adenylation, and acetylation, which can confer resistance to the antibiotic .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ribostamycin can change over time due to its stability and degradation. Ribostamycin is relatively stable, but its efficacy can decrease over time due to the development of bacterial resistance mechanisms . Long-term exposure to ribostamycin can lead to the selection of resistant bacterial strains, which can impact its effectiveness in treating infections .

Dosage Effects in Animal Models

The effects of ribostamycin vary with different dosages in animal models. At therapeutic doses, ribostamycin effectively inhibits bacterial growth and treats infections. At high doses, ribostamycin can exhibit toxic effects, including nephrotoxicity and ototoxicity . These adverse effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

Ribostamycin is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The biosynthesis of ribostamycin begins with the sugar D-glucose, which is phosphorylated to form glucose-6-phosphate . Various enzymes, including rbmA, rbmB, and rbmC, catalyze subsequent steps in the pathway, leading to the formation of ribostamycin . These enzymes play a crucial role in the antibiotic’s production and activity.

Transport and Distribution

Ribostamycin is transported and distributed within bacterial cells through various mechanisms. It can be actively transported into cells via specific transporters or passively diffuse across cell membranes . Once inside the cell, ribostamycin can accumulate in specific compartments, where it exerts its antibacterial effects .

Subcellular Localization

Ribostamycin’s subcellular localization is primarily within the bacterial ribosome, where it binds to the 30S ribosomal subunit . This localization is crucial for its activity, as it allows ribostamycin to interfere with protein synthesis directly. The antibiotic’s targeting signals and interactions with ribosomal RNA ensure its effective localization and function within bacterial cells .

准备方法

相似化合物的比较

  • Neomycin
  • Butirosin
  • Xylostasin

Ribostamycin’s broad-spectrum activity and its critical role in combating bacterial infections highlight its importance in both clinical and research settings.

生物活性

Ribostamycin is an aminoglycoside antibiotic derived from the actinobacterium Streptomyces ribosidificus. This compound exhibits a unique structure and mechanism of action, contributing to its biological activity against various bacterial pathogens. This article explores the biological activity of ribostamycin, focusing on its antimicrobial properties, efficacy against resistant strains, and potential clinical applications.

Antimicrobial Properties

Ribostamycin's antimicrobial activity has been extensively studied in vitro and in vivo. It demonstrates varying levels of effectiveness against Gram-positive and Gram-negative bacteria. Below is a summary of its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains.

Bacterial Strain MIC (μM) Activity Level
Escherichia coli (various strains)0.9 – 29.0Moderate to High
Haemophilus influenzae0.5High
Staphylococcus epidermidis0.1 – 13.7High
Staphylococcus aureus>115.8Very Weak
Pseudomonas aeruginosa>115.8Very Weak

Ribostamycin exhibits potent activity against certain strains of E. coli, particularly when combined with ethylenediaminetetraacetic acid (EDTA), which enhances its efficacy significantly, achieving an 8-fold improvement in MIC values for some strains .

Comparative Efficacy

In comparative studies, ribostamycin has shown comparable or slightly weaker in vitro activity than established antibiotics like gentamicin and ampicillin against Gram-positive bacteria. However, it has demonstrated superior efficacy against certain gentamicin-resistant strains of Klebsiella pneumoniae that harbor aminoglycoside-modifying enzymes .

In vivo studies indicated that ribostamycin had a lower effective dose (ED50) than expected based on its MIC values, suggesting a rapid bactericidal action at high concentrations . The following table summarizes the comparative effectiveness of ribostamycin and other antibiotics:

Antibiotic In Vitro Activity In Vivo Activity
RibostamycinComparable to ampicillinWeaker than gentamicin
GentamicinStrongStrong
AmpicillinModerateComparable to ribostamycin
LincomycinWeakComparable to ribostamycin

Case Studies and Research Findings

Several studies have highlighted the potential of ribostamycin in treating infections caused by resistant bacterial strains:

  • Pregnancy Outcomes : A study evaluated the outcomes of women inadvertently exposed to ribostamycin during early pregnancy, indicating no significant adverse effects on fetal development compared to control subjects .
  • Combination Therapy : Research demonstrated that combining ribostamycin with EDTA not only enhanced its antibacterial activity but also suggested a strategic approach for overcoming antibiotic resistance in certain bacterial infections .
  • Spectrum of Activity : Ribostamycin has been shown to be particularly effective against gastrointestinal pathogens, making it a candidate for treating infections linked to gastrointestinal disturbances .

属性

IUPAC Name

5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKGQURZWSPSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860346
Record name 4,6-Diamino-3-hydroxy-2-(pentofuranosyloxy)cyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50474-67-4, 25546-65-0
Record name Xylostasin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ribostamycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ribostamycin
Reactant of Route 2
Ribostamycin
Reactant of Route 3
Ribostamycin
Reactant of Route 4
Ribostamycin
Reactant of Route 5
Ribostamycin
Reactant of Route 6
Ribostamycin
Customer
Q & A

ANone: Ribostamycin primarily targets the A-site of the bacterial ribosome, specifically a region modeled by a RNA oligonucleotide from Escherichia coli 16S rRNA [].

ANone: Ribostamycin's interaction with the A-site induces misreading of the genetic code during translation, ultimately disrupting bacterial protein synthesis []. It also interferes with the translocation step of protein synthesis [].

ANone: Yes, ribostamycin has been shown to inhibit the chaperone activity of protein disulfide isomerase (PDI) in bovine liver [], although it does not affect PDI's isomerase activity [].

ANone: 13C-NMR spectroscopy has been used to characterize ribostamycin and its related compounds, providing insights into the correlation between chemical shifts and structural features [].

ANone: Ribostamycin itself is not an enzyme and does not possess catalytic properties. It acts by binding to its target, the bacterial ribosome, interfering with protein synthesis rather than catalyzing a chemical reaction.

ANone: Yes, all-atom molecular dynamics (MD) simulations and temperature replica-exchange MD simulations have been employed to understand the dynamic interactions between ribostamycin and the N1 riboswitch [].

ANone: The MD simulations revealed how ribostamycin influences the conformational dynamics of the N1 riboswitch and explained the differences in activity observed with similar aminoglycosides like paromomycin [].

ANone: Studies comparing different aminoglycosides, including ribostamycin, indicate that increasing the number of amino groups from four to six generally enhances their potency in inhibiting dopamine-stimulated cAMP accumulation and PTH release in bovine parathyroid cells [].

ANone: Research suggests that the presence of a 2,6-dideoxy-2,6-diaminoglucose substituent at the 4-position of 2-deoxystreptamine plays a crucial role in activating eukaryotic GPI-PLC [].

ANone: NMR studies have shown that the A and B rings of ribostamycin adopt a specific conformation when bound to aminoglycoside-modifying enzymes, suggesting a conserved recognition motif among these enzymes [].

ANone: This information is not extensively discussed in the provided research papers. While one abstract mentions the stability of ribostamycin sulfate for injection [], more detailed research is needed regarding its stability under various conditions and formulation strategies.

ANone: The provided research papers do not delve into specific SHE regulations related to ribostamycin. As with any pharmaceutical compound, adhering to relevant safety and handling guidelines during research, development, and production is essential.

ANone: Studies in guinea pigs have investigated the pharmacokinetics of ribostamycin in serum and perilymph after single and multiple doses, finding that it does not significantly accumulate in either fluid after repeated administration [].

ANone: Research in healthy volunteers and patients with varying degrees of renal impairment indicates that renal function influences the pharmacokinetic profile of ribostamycin. Further studies are needed for detailed characterization [].

ANone: Yes, ribostamycin has shown activity against various Gram-positive and Gram-negative bacteria, including drug-resistant strains. Studies have investigated its minimum inhibitory concentrations (MICs) against different pathogens, including those associated with gastrointestinal infections [].

ANone: Yes, studies in rats have compared the nephrotoxicity, pharmacokinetics, and therapeutic efficacy of ribostamycin with other aminoglycosides, revealing insights into its in vivo behavior []. Research also exists on its efficacy in treating acute pyelonephritis in rats [].

ANone: Bacteria can develop resistance to ribostamycin through several mechanisms, including:

  • Aminoglycoside-modifying enzymes: These enzymes can inactivate ribostamycin by phosphorylation or acetylation [, ].
  • Ribosomal mutations: Alterations in the ribosomal target site can reduce the binding affinity of ribostamycin [].

ANone: Yes, cross-resistance can occur due to shared resistance mechanisms. For example, bacterial strains resistant to neomycin, a structurally related aminoglycoside, may also exhibit resistance to ribostamycin [].

ANone: The provided abstracts primarily focus on the fundamental properties and activities of ribostamycin. Further research is needed to explore specific drug delivery and targeting strategies for this compound.

ANone: The provided research papers do not extensively discuss biomarkers or diagnostics related to ribostamycin treatment. Further investigation in this area could potentially contribute to personalized medicine approaches.

ANone: Several analytical methods have been employed in the research on ribostamycin, including:

  • Thin-layer chromatography (TLC): This technique is used to separate and identify ribostamycin and its related compounds in pharmaceutical preparations [].
  • Secondary derivative differential pulse polarography: This electrochemical method offers a sensitive approach for the quantitative analysis of ribostamycin sulfate and its preparations [].

ANone: The provided abstracts do not discuss the environmental impact and degradation of ribostamycin. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management.

ANone: Yes, there have been reported cases of anaphylaxis induced by ribostamycin administration, suggesting that it can elicit IgE-mediated allergic responses in some individuals [, ].

ANone: The provided research papers do not specifically address drug-transporter interactions with ribostamycin. Further investigation is needed to determine if any such interactions exist and their potential clinical implications.

ANone: Information regarding ribostamycin's potential to induce or inhibit drug-metabolizing enzymes is not found in the provided abstracts. Further research is necessary to assess its potential for metabolic interactions.

ANone: While the provided research papers do not explicitly address biodegradability, they do highlight ribostamycin's interactions with biological systems, including its effects on mammalian cells and enzymes [, , ]. Further studies are needed to determine its biodegradability and long-term environmental impact.

ANone: The provided research papers do not specifically address recycling or waste management strategies for ribostamycin. Implementing environmentally friendly practices for pharmaceutical waste disposal is crucial.

ANone: Ribostamycin was discovered as a product of Streptomyces ribosidificus []. Its identification contributed to the expanding repertoire of aminoglycoside antibiotics available for combating bacterial infections.

ANone: Research on ribostamycin has provided valuable insights into:

  • Ribosome function: Its interaction with the A-site has helped elucidate the mechanisms of translation and the effects of aminoglycosides on protein synthesis [].
  • Molecular chaperones: The discovery of ribostamycin's ability to inhibit PDI's chaperone activity has expanded our understanding of the diverse roles of these proteins in cellular processes [].
  • Structure-activity relationships: Studying ribostamycin alongside other aminoglycosides has revealed key structural features that influence their activity, potency, and selectivity against bacterial and eukaryotic targets [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。